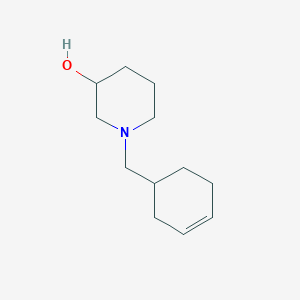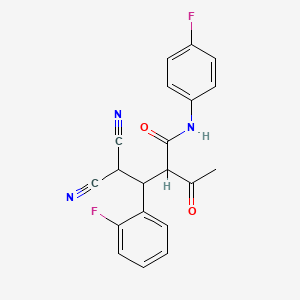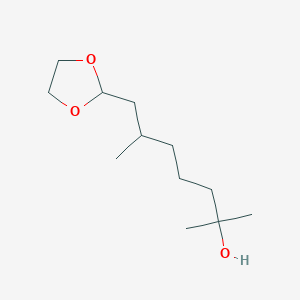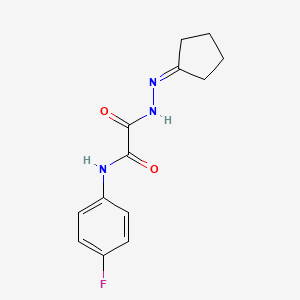
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the piperidine family, which is a group of organic compounds that are widely used in medicinal chemistry, material science, and other areas of research. In
Mécanisme D'action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. This mechanism of action has been extensively studied and is well understood, making this compound a promising candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been found to have neuroprotective effects, which can help to prevent the progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol in lab experiments is its high purity and yield. This compound can be synthesized in large quantities and is suitable for various applications. Furthermore, the mechanism of action of this compound is well understood, making it easier to design experiments and interpret results.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, and care must be taken when handling and using it in experiments. Furthermore, the effects of this compound can vary depending on the experimental conditions, making it important to carefully control the variables in experiments.
Orientations Futures
There are many future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-3-piperidinol. One potential area of research is the development of new derivatives of this compound with improved properties. For example, researchers could explore the synthesis of compounds with increased potency or reduced toxicity.
Another area of research is the exploration of the potential applications of this compound in other fields. For example, this compound could be investigated for its potential use in the production of new materials or as a catalyst in chemical reactions.
Overall, this compound is a promising compound with many potential applications in various fields. Its well-understood mechanism of action and high purity and yield make it a valuable tool for scientific research. As researchers continue to explore the properties and applications of this compound, it is likely that new and exciting discoveries will be made.
Méthodes De Synthèse
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol can be synthesized through a multi-step process. The first step involves the reaction of cyclohexene with formaldehyde to form 3-cyclohexen-1-ylmethyl alcohol. This intermediate is then reacted with piperidine in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-3-piperidinol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
In addition to its medicinal applications, this compound has also been studied for its potential use in material science. It has been found to have excellent adhesive properties, making it suitable for use in the production of adhesives and coatings. Furthermore, this compound has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-2,11-12,14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAHAZYKDALXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCC=CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)

![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
